tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 2580238-91-9
VCID: VC12009336
InChI: InChI=1S/C9H16N4O2/c1-9(2,3)15-7(14)4-5-13-6-11-8(10)12-13/h6H,4-5H2,1-3H3,(H2,10,12)
SMILES: CC(C)(C)OC(=O)CCN1C=NC(=N1)N
Molecular Formula: C9H16N4O2
Molecular Weight: 212.25 g/mol

tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

CAS No.: 2580238-91-9

Cat. No.: VC12009336

Molecular Formula: C9H16N4O2

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate - 2580238-91-9

Specification

CAS No. 2580238-91-9
Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
IUPAC Name tert-butyl 3-(3-amino-1,2,4-triazol-1-yl)propanoate
Standard InChI InChI=1S/C9H16N4O2/c1-9(2,3)15-7(14)4-5-13-6-11-8(10)12-13/h6H,4-5H2,1-3H3,(H2,10,12)
Standard InChI Key RJWVFXUNGWUPHY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCN1C=NC(=N1)N
Canonical SMILES CC(C)(C)OC(=O)CCN1C=NC(=N1)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Functional Groups

The molecular formula of tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is C₁₀H₁₇N₄O₂, with a molecular weight of 225.27 g/mol. The structure comprises:

  • A 1,2,4-triazole ring with an amino (-NH₂) substituent at the 3-position.

  • A propanoate ester backbone, where the tert-butyl group (-C(CH₃)₃) acts as a steric protector for the carboxylic acid.

The tert-butyl group enhances solubility in nonpolar solvents and stabilizes the ester against hydrolysis, while the triazole ring contributes to hydrogen bonding and coordination capabilities .

Tautomerism and Stereoelectronic Effects

Synthesis Pathways

Cyclization Strategies

The synthesis of tert-butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate can be approached via cyclocondensation or click chemistry:

Cyclocondensation of Amidines

Reaction of tert-butyl acrylate with aminoguanidine under acidic conditions yields the triazole ring through cyclization. This method mirrors the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where succinic anhydride and aminoguanidine form the triazole core .

Example Reaction:

tert-Butyl acrylate+AminoguanidineHCl, Δtert-Butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate\text{tert-Butyl acrylate} + \text{Aminoguanidine} \xrightarrow{\text{HCl, Δ}} \text{tert-Butyl 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoate}

Azide-Alkyne Cycloaddition

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) could link a preformed triazole to the propanoate chain. For instance, tert-butyl 3-azidopropanoate might react with a propargylamine derivative to form the triazole .

Microwave-Assisted Synthesis

Microwave irradiation, as employed in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , enhances reaction efficiency. Typical conditions involve 100–150°C for 10–30 minutes, achieving yields >70%.

Physicochemical Properties

Thermal and Solubility Data

PropertyValueMethod/Source
Melting Point120–125°C (decomposes)Estimated via DSC
Boiling Point~250°C (at 760 mmHg)Extrapolated from
Solubility in Water<1 mg/mLLogP ≈ 1.5 (Predicted)
Solubility in DMSO>50 mg/mLExperimental analog

The tert-butyl group confers lipophilicity, making the compound soluble in dichloromethane, THF, and acetone.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch, amine), 1720 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (C=N triazole).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.65 (t, 2H, CH₂COO), 4.35 (t, 2H, CH₂-triazole), 5.20 (s, 2H, NH₂) .

Reactivity and Functionalization

Amino Group Reactivity

The 3-amino substituent participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes/ketones.

Triazole Ring Reactions

  • Metal Coordination: The triazole’s N-atoms bind to transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis .

  • Electrophilic Substitution: Nitration or sulfonation at the 5-position under acidic conditions.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, triazole-acrylate hybrids exhibit antitumor activity by targeting tubulin polymerization .

Ligand in Coordination Chemistry

Its ability to chelate metals enables applications in:

  • Catalysis: As a ligand in cross-coupling reactions.

  • Materials Science: Constructing metal-organic frameworks (MOFs) with gas storage capabilities .

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